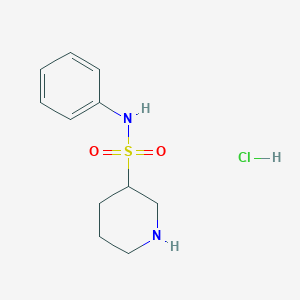
N-phenylpiperidine-3-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylpiperidine-3-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1989659-77-9 . It has a molecular weight of 276.79 . The IUPAC name for this compound is N-phenylpiperidine-3-sulfonamide hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for N-phenylpiperidine-3-sulfonamide hydrochloride is 1S/C11H16N2O2S.ClH/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10;/h1-3,5-6,11-13H,4,7-9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
N-phenylpiperidine-3-sulfonamide hydrochloride is a powder at room temperature . It has a molecular weight of 276.79 .Applications De Recherche Scientifique
Antitumor Applications
Sulfonamide compounds have been evaluated for their antitumor activities through cell-based antitumor screens. Some sulfonamides have shown potential as potent cell cycle inhibitors, disrupting tubulin polymerization or causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. High-density oligonucleotide microarray analysis has further characterized these antitumor sulfonamides based on gene expression changes, illuminating the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Development of Diagnostic Tools
Sulfonamide antibiotics have been targeted for detection in various matrices, such as milk, through the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs). The selectivity achieved by combining antibodies raised against sulfonamide antibiotic congeners demonstrates the utility of sulfonamides in developing diagnostic tools for public health and safety monitoring (Adrián et al., 2009).
Novel Synthesis Methods
Research has also focused on novel synthesis methods of sulfonamide derivatives, offering new pathways for creating 2- and 3-aryl-substituted cyclic amines. These methods feature nitrogen protection and a traceless tether for transposition of the aromatic moiety from nitrogen to carbon, expanding the toolbox for synthesizing sulfonamide-based compounds (Evans et al., 2005).
Environmental Behavior and Treatment
Studies on the environmental behavior of sulfonamides, including their transformation in wastewater treatment plants and reactions with free chlorine, shed light on their fate in the aquatic environment. The identification of chlorination by-products and mechanisms of degradation, such as ipso-hydroxylation and subsequent fragmentation, are crucial for assessing the environmental impact and developing strategies for the removal of these compounds from water sources (Gaffney et al., 2016).
Pharmacological Applications
Sulfonamide compounds have been designed and synthesized as inhibitors of various enzymes and receptors, demonstrating potent and selective antagonistic activities. Their applications in pharmacology highlight their potential as therapeutic agents in treating diseases and conditions by targeting specific biological pathways (Nirogi et al., 2012).
Safety and Hazards
The safety information for N-phenylpiperidine-3-sulfonamide hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propriétés
IUPAC Name |
N-phenylpiperidine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10;/h1-3,5-6,11-13H,4,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUYNVANZSOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpiperidine-3-sulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

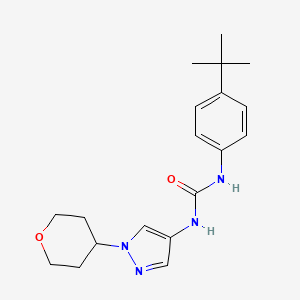
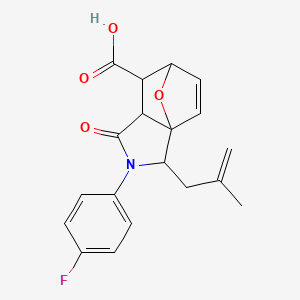
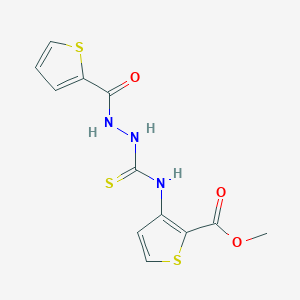
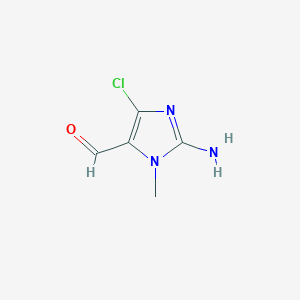
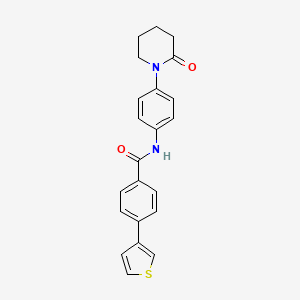

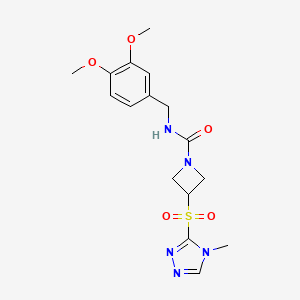
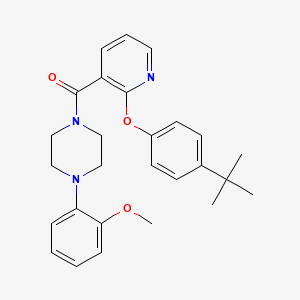
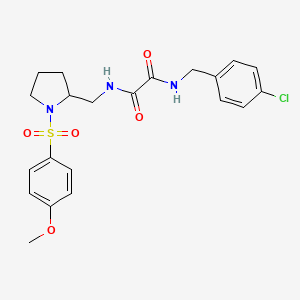
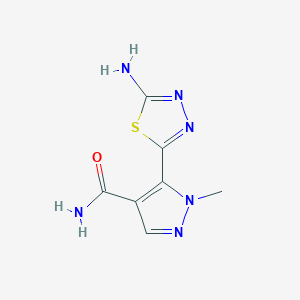
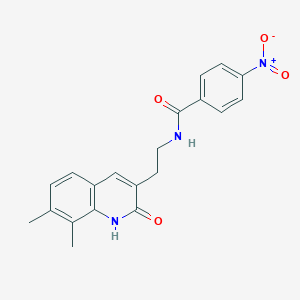
![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)

![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2646665.png)